N-[2-(1H-indol-3-yl)-2-phenylethyl]adamantane-1-carboxamide
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Overview
Description
N-[2-(1H-indol-3-yl)-2-phenylethyl]adamantane-1-carboxamide is a complex organic compound that features an indole moiety, a phenylethyl group, and an adamantane carboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)-2-phenylethyl]adamantane-1-carboxamide typically involves the coupling of tryptamine with a carboxylic acid derivative. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include the use of an inert atmosphere, such as nitrogen, and a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring the availability of high-purity reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)-2-phenylethyl]adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different functional groups.
Reduction: The compound can be reduced under specific conditions to modify the indole or phenylethyl groups.
Substitution: The phenylethyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxylic acid derivatives, while reduction can yield various hydrogenated indole compounds.
Scientific Research Applications
N-[2-(1H-indol-3-yl)-2-phenylethyl]adamantane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s indole moiety is known for its biological activity, making it useful in studies related to cell signaling and neurotransmission.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)-2-phenylethyl]adamantane-1-carboxamide involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, influencing pathways related to cell signaling and metabolism. The adamantane structure provides stability and enhances the compound’s ability to cross biological membranes, making it effective in targeting intracellular processes .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound also features an indole moiety and has similar biological activities.
2-((1H-indol-3-yl)thio)-N-phenyl-acetamides: These compounds are known for their antiviral properties and have been studied for their potential to inhibit viral replication.
Uniqueness
N-[2-(1H-indol-3-yl)-2-phenylethyl]adamantane-1-carboxamide is unique due to its combination of an indole moiety with an adamantane structure. This combination provides a balance of biological activity and stability, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C27H30N2O |
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Molecular Weight |
398.5 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)-2-phenylethyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C27H30N2O/c30-26(27-13-18-10-19(14-27)12-20(11-18)15-27)29-16-23(21-6-2-1-3-7-21)24-17-28-25-9-5-4-8-22(24)25/h1-9,17-20,23,28H,10-16H2,(H,29,30) |
InChI Key |
OSFKRDZZSDBZKO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC(C4=CC=CC=C4)C5=CNC6=CC=CC=C65 |
Origin of Product |
United States |
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